tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, a fluorophenyl group, and a dihydroimidazo[1,2-a]pyrazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of 3-bromo-5-chloro-2-fluorobenzoic acid, which is then reacted with tert-butyl alcohol and toluene in the presence of diphenyl phosphorazide (DPPA) and N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures.
Formation of the Final Compound: The intermediate is further reacted with other reagents to form the final compound, this compound.
Chemical Reactions Analysis
Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be compared with similar compounds such as:
Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: This compound shares a similar core structure but has different substituents, leading to variations in reactivity and applications.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar pyrazine core and are studied for their antibacterial and anticancer activities.
Properties
Molecular Formula |
C17H19BrFN3O2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-(4-fluorophenyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H19BrFN3O2/c1-17(2,3)24-16(23)21-8-9-22-13(10-21)20-14(15(22)18)11-4-6-12(19)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
GRUBNYZRTLAIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)C3=CC=C(C=C3)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.